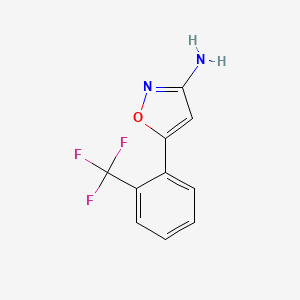

5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine

Description

5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 2-(trifluoromethyl)phenyl group and at position 3 with an amine group. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the isoxazole ring contributes to hydrogen-bonding interactions, making it a valuable scaffold in medicinal chemistry and agrochemical research . This compound is frequently utilized as an intermediate in synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents, due to its tunable electronic and steric properties .

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)15-16-8/h1-5H,(H2,14,15) |

InChI Key |

SKNMHHXPGCDOJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Fluorinated Isoxazoles

Fluorinated isoxazoles, including 5-(trifluoromethyl) derivatives, are commonly synthesized via regioselective [3+2] cycloaddition reactions involving nitrile oxides and fluoroalkyl-substituted alkenes or alkynes. The trifluoromethyl group is typically introduced either by using trifluoromethylated building blocks or by late-stage functionalization such as deoxofluorination or nucleophilic substitution.

Metal-Free One-Pot [3+2] Cycloaddition Using Halogenoximes and 2-Bromo-3,3,3-trifluoropropene

A highly efficient and regioselective method involves the reaction of halogenoximes with 2-bromo-3,3,3-trifluoropropene under mild, metal-free conditions. This approach yields 5-(trifluoromethyl)isoxazoles with various substituents, including aryl groups such as the 2-(trifluoromethyl)phenyl moiety, in good to excellent yields (40–95%) and can be scaled up to multigram quantities.

- Halogenoxime (e.g., 2-(trifluoromethyl)phenyl-substituted chloroxime)

- 2-Bromo-3,3,3-trifluoropropene (3 equivalents)

- Sodium bicarbonate (NaHCO₃) as base

- Ethyl acetate (EtOAc) solvent

- Room temperature, overnight stirring

$$

\text{Halogenoxime} + \text{2-bromo-3,3,3-trifluoropropene} \xrightarrow[\text{NaHCO}_3]{\text{EtOAc, rt}} \text{5-(trifluoromethyl)isoxazole}

$$

The product is isolated by filtration and evaporation, often followed by chromatographic purification or distillation.

Conversion to 5-(Trifluoromethyl)isoxazol-3-amine

The amino group at the 3-position of the isoxazole ring can be introduced by deprotection of Boc-protected amino derivatives obtained from the above cycloaddition. Treatment of Boc-protected 5-(trifluoromethyl)isoxazol-3-ylmethyl carbamates with methanolic hydrochloric acid efficiently yields the corresponding 3-amino isoxazoles in high yields (92–98%).

Alternative Approaches: Deoxofluorination and Nucleophilic Substitution

Deoxofluorination: Hydroxymethyl or formyl intermediates of isoxazoles can be converted to fluoromethyl or difluoromethyl derivatives using reagents such as morpholine-DAST (morph-DAST). This method is applicable for preparing fluorinated isoxazoles but often gives moderate yields (6–31% for alcohols, 23–61% for aldehydes).

Nucleophilic substitution: 5-Bromomethyl isoxazoles, accessible by cycloaddition of halogenoximes with propargyl bromide, can undergo nucleophilic substitution to introduce fluoromethyl groups efficiently (yields 91–98%).

Summary of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Metal-free [3+2] cycloaddition of halogenoximes with 2-bromo-3,3,3-trifluoropropene | Halogenoximes, 2-bromo-3,3,3-trifluoropropene | NaHCO₃, EtOAc, rt | 40–95% | Regioselective, scalable to 100+ g |

| Deprotection of Boc-protected amino derivatives | Boc-protected isoxazoles | Methanolic HCl | 92–98% | Yields 3-amino isoxazoles |

| Deoxofluorination of hydroxymethyl or aldehyde intermediates | Hydroxymethyl or aldehyde isoxazoles | Morph-DAST, PCC oxidation | 6–61% | Moderate yields, late-stage fluorination |

| Nucleophilic substitution on 5-bromomethyl isoxazoles | 5-Bromomethyl isoxazoles | KHF₂, 18-crown-6, MeCN reflux | 91–98% | Efficient fluoromethyl introduction |

Detailed Experimental Data and Examples

Representative Synthesis of 5-(2-(Trifluoromethyl)phenyl)isoxazole

Aryl chloroximes bearing the 2-(trifluoromethyl)phenyl group react with 2-bromo-3,3,3-trifluoropropene to give the corresponding 5-(trifluoromethyl)isoxazoles as single regioisomers. The reaction proceeds smoothly at room temperature in ethyl acetate with sodium bicarbonate as base.

| Entry | Chloroxime Substituent | Product | Yield (%) |

|---|---|---|---|

| 4 | 2-(Trifluoromethyl)phenyl | 5-(2-(Trifluoromethyl)phenyl)-3-(trifluoromethyl)isoxazole | 73 |

Note: The exact compound 5-(2-(trifluoromethyl)phenyl)isoxazol-3-amine can be derived from the corresponding Boc-protected intermediate by acid deprotection.

Deprotection to Amino Derivative

Boc-protected 5-(trifluoromethyl)isoxazol-3-ylmethyl carbamates undergo smooth cleavage with methanolic HCl to yield the free amines.

| Entry | Boc Derivative | Amino Product | Yield (%) |

|---|---|---|---|

| 6 | Boc-protected 5-(2-(trifluoromethyl)phenyl)isoxazol-3-ylmethyl carbamate | 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine hydrochloride | 92–98 |

Analytical Data (Representative)

- 1H NMR (400 MHz, DMSO-d₆): Aromatic protons at 7.5–8.0 ppm, characteristic singlet for isoxazole proton near 7.2 ppm.

- 19F NMR (376 MHz, DMSO-d₆): Signal for trifluoromethyl group around −64 ppm.

- Mass Spectrometry: Molecular ion consistent with C₉H₆F₄N₂O (for amino derivative).

- Elemental Analysis: Matches calculated values within ±0.3%.

Mechanistic and Regioselectivity Considerations

Quantum chemical calculations and experimental data indicate that the regioselectivity of the [3+2] cycloaddition is governed by steric and electronic factors. Transition states leading to 3,5-disubstituted isoxazoles (desired regioisomer) are energetically favored due to minimized steric clashes between substituents and favorable frontier molecular orbital interactions.

Scale-Up and Practical Considerations

- The metal-free cycloaddition method has been demonstrated on scales exceeding 100 g with consistent yields and purity.

- The process avoids the need for sophisticated equipment or chromatographic purification in many cases.

- The amino derivatives are typically isolated as hydrochloride salts for stability.

Summary Table of Key Preparation Steps for 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|

| 1 | [3+2] Cycloaddition | 2-(Trifluoromethyl)phenyl chloroxime + 2-bromo-3,3,3-trifluoropropene, NaHCO₃, EtOAc, rt | 73 | Up to 100 g | Regioselective |

| 2 | Boc Protection (if needed) | Standard carbamate formation | >85 | Multigram | Protects amino group |

| 3 | Acidic Deprotection | Methanolic HCl | 92–98 | Multigram | Yields free amine hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as copper (I) or ruthenium (II) for cycloaddition reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .

Scientific Research Applications

5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Lipophilicity: The trifluoromethylphenyl group in 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine confers greater lipophilicity (logP ~2.8–3.2) compared to non-aromatic analogues like 5-Amino-3-(trifluoromethyl)isoxazole (logP ~1.5–1.8) .

- Hydrogen Bonding : The isoxazole oxygen and amine group enable strong hydrogen-bonding interactions, distinguishing it from sulfur-containing analogues (e.g., thiadiazole or thiazole derivatives), which exhibit weaker polar interactions .

- Thermal Stability : The aromatic phenyl group enhances thermal stability compared to aliphatic-substituted isoxazoles .

Pharmacological and Industrial Relevance

- Biological Activity : The trifluoromethylphenyl-isoxazole scaffold shows promise in targeting enzymes like COX-2 or bacterial efflux pumps, whereas thiadiazole derivatives are more common in agrochemicals .

- Commercial Availability: 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine is commercially available but often requires custom synthesis for large-scale applications, while simpler analogues (e.g., 5-Amino-3-(trifluoromethyl)isoxazole) are discontinued in some markets .

Biological Activity

The compound 5-(2-(trifluoromethyl)phenyl)isoxazol-3-amine is a member of the isoxazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to this compound.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The isoxazole ring contributes to the compound's potential as a pharmacophore in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated the significant anticancer properties of isoxazole derivatives, including 5-(2-(trifluoromethyl)phenyl)isoxazol-3-amine. The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:

The anticancer efficacy of 5-(2-(trifluoromethyl)phenyl)isoxazol-3-amine is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways. Studies indicate that it downregulates estrogen receptor alpha (ERα) expression and inhibits tumor growth in breast adenocarcinoma models.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance the biological activity of isoxazoles. A comparative analysis of various isoxazole derivatives indicates that:

- Trifluoromethyl Substitution : Increases lipophilicity and metabolic stability.

- Aromatic Substituents : Influence the selectivity and potency against specific cancer cell lines.

- Positioning on the Isoxazole Ring : Modifications at different positions can lead to varying degrees of activity.

Case Studies

Several studies have focused on the synthesis and evaluation of isoxazole derivatives for their biological activities:

- Anti-Cancer Studies : A series of trifluoromethyl-substituted isoxazoles were synthesized and evaluated for their anti-cancer activities against MCF-7 cells, revealing that certain derivatives exhibited IC50 values significantly lower than their non-trifluoromethylated counterparts .

- Antimicrobial Studies : Investigations into 5-(2-amino-thiazol-4-yl)isoxazoles have shown promising results in combating Mycobacterium tuberculosis, with modifications leading to improved efficacy and reduced toxicity .

Q & A

Basic: What are the standard protocols for synthesizing 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine, and how can reaction yields be optimized?

Answer:

The synthesis typically involves cyclocondensation of β-ketonitrile derivatives with hydroxylamine in polar aprotic solvents like THF. For example, a reported procedure () uses t-BuOK as a base at 0°C, followed by ethyl chloroformate addition. Yield optimization strategies include:

- Temperature control : Maintaining low temperatures (0°C) during base addition minimizes side reactions .

- Catalyst selection : Using anhydrous conditions and Et3N as a proton scavenger improves reaction efficiency .

- Purification : Gradient column chromatography (e.g., EtOAc/cyclohexane) is critical for isolating the product from trifluoromethylated by-products .

Basic: Which analytical techniques are most reliable for characterizing the structural purity of this compound?

Answer:

- X-ray crystallography : SHELXL software ( ) resolves trifluoromethyl group orientation and isoxazole ring planarity, especially when twinning or high-resolution data are present.

- <sup>19</sup>F NMR : Distinct chemical shifts (e.g., δ -60 to -65 ppm) confirm the trifluoromethyl group’s electronic environment .

- LC-MS : A [M+H]<sup>+</sup> peak at m/z 283.1 (±0.1) validates molecular weight, with retention time consistency (e.g., tR = 7.53 min) ensuring purity .

Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. XRD) for this compound?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotational isomerism of the trifluoromethyl group). Methodological approaches include:

- Variable-temperature NMR : Capture conformational changes; a rigid structure at −40°C may align with XRD data .

- DFT calculations : Compare computed <sup>13</sup>C chemical shifts with experimental NMR to validate crystallographic models .

- Multi-technique validation : Cross-reference IR (C=N stretch ~1600 cm<sup>−1</sup>) and XRD-derived bond lengths .

Advanced: What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Answer:

The isoxazole amine group can undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Key considerations:

- Protecting groups : Use Boc or Fmoc to prevent undesired nucleophilic attack at the amine .

- Catalyst systems : Pd(dba)2/XPhos in toluene at 110°C enables aryl halide coupling with 75–85% yields .

- In situ monitoring : TLC (hexane/EtOAc 3:1) tracks reaction progress and identifies Pd-black formation .

Basic: How should researchers assess the compound’s stability under different storage conditions?

Answer:

- Accelerated degradation studies : Store aliquots at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition peaks (e.g., hydrolysis to 3-amino-isoxazole) .

- Light sensitivity : UV-Vis spectroscopy (λmax 270 nm) detects photodegradation; amber vials are mandatory .

- Moisture control : Karl Fischer titration ensures <0.1% water content in stored samples .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- Molecular docking : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- ADMET prediction : SwissADME estimates logP (~2.8) and BBB permeability, critical for CNS-targeted studies .

- MD simulations : GROMACS assesses solvation free energy and membrane diffusion coefficients .

Basic: What safety protocols are essential when handling hazardous intermediates during synthesis?

Answer:

- Ventilation : Use fume hoods for reactions involving volatile trifluoromethylating agents (e.g., CF3SO2Cl) .

- PPE : Nitrile gloves and face shields prevent exposure to corrosive bases (t-BuOK) .

- Waste management : Quench excess reagents with 10% acetic acid before disposal .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Scaffold modification : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) and compare IC50 values in bioassays .

- Pharmacophore mapping : MOE software identifies critical interactions (e.g., H-bonding at the isoxazole NH) .

- Data normalization : Use Z-score analysis to rank derivatives by potency and selectivity .

Basic: What purification methods are effective for removing trifluoromethylated impurities?

Answer:

- Flash chromatography : Silica gel with EtOAc/hexane (1:4) eluent separates the target compound from CF3-containing by-products (Rf 0.3 vs. 0.5) .

- Recrystallization : Ethanol/water (7:3) yields >99% pure crystals, confirmed by melting point (m.p. 148–150°C) .

Advanced: How can in situ FTIR monitor reaction kinetics for this compound’s synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.